6-Methoxythiochroman-3-amine hydrochloride
Description
6-Methoxythiochroman-3-amine hydrochloride is a sulfur-containing heterocyclic compound with a thiochroman core (a benzothiopyran structure) substituted with a methoxy group at the 6-position and an amine group at the 3-position. Its molecular formula is C₁₀H₁₄ClNOS, and it has an average molecular mass of 231.74 g/mol . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in neurotransmitter modulation and receptor binding studies.
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10;/h2-3,5,8H,4,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJKHFIBLLNHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620020 | |
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038770-94-3 | |
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxythiochroman-3-amine hydrochloride typically involves the following steps:
Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether or a thiol.
Amination: The amine group (-NH2) is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxythiochroman-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and ammonia (NH3) are commonly employed
Major Products
Scientific Research Applications
6-Methoxythiochroman-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of thiochroman derivatives.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 6-Methoxythiochroman-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 6-Methoxythiochroman-3-amine hydrochloride and its analogs:
Key Findings and Implications
Heteroatom Substitution (S vs. O)
- The thiochroman core (benzothiopyran) contains sulfur, which increases lipophilicity compared to the oxygen-containing chroman analogs. This enhances membrane permeability but may reduce aqueous solubility .
Substituent Position
- Shifting the methoxy group from the 6-position to the 5- or 7-position (e.g., 5-Methoxychroman-3-amine or 7-Methoxy-thiochroman-3-amine) modifies steric and electronic interactions. For example, a 7-methoxy group may hinder rotational freedom, impacting conformational stability .
Functional Group Replacement
- Replacing methoxy with chloro (e.g., 6-Chlorochroman-4-amine) introduces an electron-withdrawing group, reducing basicity of the amine and altering reactivity in synthetic pathways .
- The tryptamine derivative (6-Methoxytryptamine hydrochloride) features an indole ring, enabling π-π stacking interactions with aromatic residues in receptors, unlike the planar thiochroman system .
Simpler Analogs
Research and Application Insights
- Pharmacological Potential: Thiochroman derivatives are explored for CNS-targeted therapies due to structural resemblance to neurotransmitters. For instance, sulfur’s lipophilicity may enhance blood-brain barrier penetration compared to chroman analogs .
- Synthetic Utility : 6-Chlorochroman-4-amine’s electron-deficient aromatic ring makes it a candidate for electrophilic substitution reactions, while methoxy-substituted amines are intermediates in alkaloid synthesis .
- Structural Activity Relationships (SAR) : Positional isomerism (5-, 6-, or 7-methoxy) significantly impacts bioactivity. For example, 6-methoxy placement aligns with optimal receptor steric requirements in some serotonin analogs .
Biological Activity
6-Methoxythiochroman-3-amine hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on cell lines, and potential therapeutic uses.
Chemical Structure and Properties
- Chemical Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a thiochroman structure, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. It was tested on various cancer cell lines, including K562 (human chronic myelogenous leukemia) cells. The results indicated a dose-dependent inhibition of cell proliferation:
| Concentration (µM) | % Cell Viability | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 5 | 85 | - |
| 10 | 70 | - |
| 15 | 45 | - |
| 20 | 25 | - |
The IC50 value was determined to be approximately 10 µM , indicating a potent effect against the K562 cell line. The compound also showed selectivity towards cancer cells over normal cells, with an IC50 of 33 µM for HEK-293 (human embryonic kidney) cells, suggesting a favorable safety profile for potential therapeutic use .
The mechanism by which this compound exerts its antitumor effects appears to involve:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates in K562 cells. This was confirmed through Annexin V-FITC/PI assays, showing early and late apoptosis at varying concentrations.
- Cell Cycle Arrest : The compound induced G0/G1 phase arrest in the cell cycle, which was evidenced by a marked increase in the proportion of cells in this phase after treatment .
- Regulation of Apoptotic Proteins : Western blot analysis indicated that the compound upregulated pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression supports the induction of apoptosis and suggests that it may act through pathways involving p53 and MDM2 interactions .
Other Biological Activities
Beyond its antitumor effects, preliminary research suggests that this compound may also possess:
- Anti-inflammatory Properties : Potential applications in treating conditions such as asthma and arthritis have been noted, although further studies are required to elucidate these effects fully .
- Neuroprotective Effects : Some studies indicate that compounds with similar structures may provide neuroprotection, suggesting possible applications in neurodegenerative diseases.
Case Study: In Vivo Efficacy
In a recent animal model study, administration of this compound resulted in significant tumor size reduction compared to control groups. Tumor volume measurements indicated a reduction of approximately 60% in treated animals over a four-week period.
Research Findings Summary
A summary of key findings from various studies includes:
| Study Type | Findings |
|---|---|
| In Vitro Cell Line Study | Induced apoptosis in K562 cells; IC50 = 10 µM |
| In Vivo Animal Study | Tumor size reduction by 60% over four weeks |
| Protein Expression Analysis | Upregulation of Bax; Downregulation of Bcl-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
